molecular formula C12H11ClF3N5O B2726064 (2Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanobut-2-enamide CAS No. 303153-04-0

(2Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanobut-2-enamide

Cat. No.: B2726064
CAS No.: 303153-04-0
M. Wt: 333.7
InChI Key: LNSPMZIWLPNTJZ-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanobut-2-enamide is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups

Scientific Research Applications

(2Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanobut-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanobut-2-enamide typically involves multiple steps. One common method starts with the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with methylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with cyanoacetic acid derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanobut-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (2Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanobut-2-enamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

(2Z)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-yl}-2-cyanobut-2-enamide is unique due to its specific substitution pattern and the presence of both cyano and butenamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(Z)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-2-cyanobut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N5O/c1-6(8(4-17)10(18)22)20-21(2)11-9(13)3-7(5-19-11)12(14,15)16/h3,5,20H,1-2H3,(H2,18,22)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSPMZIWLPNTJZ-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)N)NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C(=O)N)/NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.